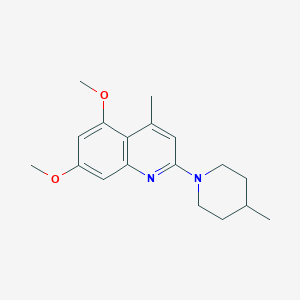
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a triazole-based compound that belongs to the class of benzamides. This compound has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it has been found to act as a potent inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and histone deacetylases (HDACs). These enzymes play a crucial role in various physiological processes, such as inflammation, cell proliferation, and gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Some of the most common effects of this compound include:
1. Anti-inflammatory: This compound has been found to have potent anti-inflammatory effects by inhibiting the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
2. Analgesic: this compound has been found to have potent analgesic effects by inhibiting the activity of PDE-5, which is an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP).
3. Anticonvulsant: This compound has been found to have potent anticonvulsant effects by modulating the activity of ion channels involved in the generation and propagation of action potentials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has several advantages and limitations for lab experiments. Some of the most common advantages of this compound include:
1. Potent pharmacological activities: This compound has been found to have potent pharmacological activities, which make it an ideal candidate for drug development.
2. Wide range of applications: this compound has been found to have a wide range of applications in various fields of scientific research, which makes it a versatile compound.
3. Well-studied: This compound has been extensively studied, which makes it easier to interpret the results of lab experiments.
Some of the most common limitations of this compound include:
1. Toxicity: This compound has been found to be toxic at high concentrations, which limits its use in certain lab experiments.
2. Cost: The synthesis of this compound is a complex and expensive process, which limits its availability for lab experiments.
3. Limited solubility: This compound has limited solubility in water, which makes it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide. Some of the most promising directions include:
1. Drug Development: this compound has been found to have potent pharmacological activities, which make it an ideal candidate for drug development. Future research should focus on developing new drugs based on this compound for the treatment of various diseases.
2. Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future research should focus on elucidating the molecular mechanisms involved in the pharmacological activities of this compound.
3. Toxicity Studies: This compound has been found to be toxic at high concentrations. Future research should focus on studying the toxicity of this compound in more detail to determine its safety profile.
4. Formulation Studies: The limited solubility of this compound in water limits its use in certain lab experiments. Future research should focus on developing new formulations of this compound that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-amino-2,3,5-trimethoxybenzoic acid with 4-chloro-1,2,4-triazole in the presence of a suitable solvent and a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Some of the most common applications of this compound include:
1. Medicinal Chemistry: this compound has been used to develop new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Pharmacology: This compound has been found to have potent pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
3. Biochemistry: this compound has been used to study the biochemical pathways involved in various physiological processes, such as cell signaling, apoptosis, and gene expression.
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-18-8-5-10(20-3)9(19-2)4-7(8)11(17)15-12-13-6-14-16-12/h4-6H,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDNFMZNAJVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC=NN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)




![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)


